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molecular formula C18H16O5 B8590853 9H-Xanthen-9-one, 1,5-dimethoxy-3-(2-propenyloxy)- CAS No. 106092-49-3

9H-Xanthen-9-one, 1,5-dimethoxy-3-(2-propenyloxy)-

Cat. No. B8590853
M. Wt: 312.3 g/mol
InChI Key: MOUUJSHMYGOSBV-UHFFFAOYSA-N
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Patent
US06933396B2

Procedure details

To a solution of xanthone 2 (150 g, 0.5 mol) in dry DMF (500 mL) was added potassium carbonate (100 g, 0.72 mol) and methyl iodide (180 g, 1.28 mol) and the mixture was heated with constant stirring under argon to 80° C. for 1 hour. The mixture was allowed to cool to room temperature and diluted with 2L ethyl acetate and the remaining potassium carbonate was dissolved in dilute sulfuric acid. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to afford the xanthone 3 (120 g, 0.38 mol, 77%) as a pale yellow solid.
Name
xanthone
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:4]=1[O:5][C:6]1[CH:7]=[C:8]([O:19][CH2:20][CH:21]=[CH2:22])[CH:9]=[C:10]([OH:18])[C:11]=1[C:12]2=[O:17].[C:23](=O)([O-])[O-].[K+].[K+].CI>CN(C=O)C.C(OCC)(=O)C.S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:4]=1[O:5][C:6]1[CH:7]=[C:8]([O:19][CH2:20][CH:21]=[CH2:22])[CH:9]=[C:10]([O:18][CH3:23])[C:11]=1[C:12]2=[O:17] |f:1.2.3|

Inputs

Step One
Name
xanthone
Quantity
150 g
Type
reactant
Smiles
COC1=C2OC=3C=C(C=C(C3C(C2=CC=C1)=O)O)OCC=C
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
180 g
Type
reactant
Smiles
CI
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
2L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with constant stirring under argon to 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2OC=3C=C(C=C(C3C(C2=CC=C1)=O)OC)OCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.38 mol
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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